REACTION_SMILES
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[Br:1][CH:2]([C:3]([OH:4])=[O:5])[c:6]1[n:7][o:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2.[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[Br:1][CH2:2][c:6]1[n:7][o:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(Br)c1noc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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BrCc1noc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |